Tetrahydrofurfuryl alcohol

Description

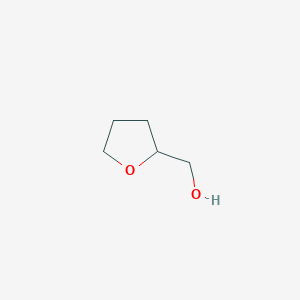

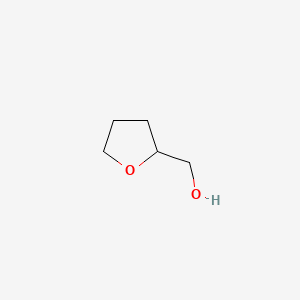

Structure

3D Structure

Properties

IUPAC Name |

oxolan-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYVTEYKTMYBMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029128 | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrahydrofurfuryl alcohol appears as a clear colorless liquid with a mild odor. Vapors are heavier than air., Liquid, Clear liquid with a mild odor; [Hawley], COLOURLESS HYGROSCOPIC LIQUID., Clear colourless liquid; Mild, warm oily caramel aroma | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Furanmethanol, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetrahydro-2-furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1431/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

178 °C @ 760 mm Hg, 178.00 to 179.00 °C. @ 760.00 mm Hg, 178 °C | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydro-2-furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

167 °F (NFPA, 2010), 75 °C, 167 °F (75 °C) (OPEN CUP), 74 °C c.c. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with water, alcohol, ether, acetone, chloroform, benzene, 1000 mg/mL at 25 °C, Solubility in water: miscible, Soluble in water, fats, Soluble (in ethanol) | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydro-2-furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1431/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0544 @ 20 °C/20 °C, Relative density (water = 1): 1.05, 1.050-1.052 | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1431/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.522 (Air = 1), Relative vapor density (air = 1): 3.5 | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.8 [mmHg], 0.80 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.186 | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

97-99-4, 93842-55-8 | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furanmethanol, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093842558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanol, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofurfuryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD95821VF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydro-2-furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Less than -80 °C, < -80 °C | |

| Record name | TETRAHYDROFURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5314 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrahydro-2-furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Tetrahydrofurfuryl Alcohol (THFA)

Foreword: Understanding THFA Beyond a Solvent

Tetrahydrofurfuryl alcohol (THFA), a bio-based solvent derived from the hydrogenation of furfuryl alcohol, has emerged as a versatile and environmentally conscious alternative in numerous industrial and scientific applications.[1][2][3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of its physicochemical properties is not merely academic; it is the cornerstone of its effective and safe utilization. This guide moves beyond a simple recitation of data points, offering an in-depth exploration of THFA's core characteristics, the methodologies for their determination, and their implications in a research and development context. The structure of this document is designed to provide a holistic view, from its fundamental molecular identity to its behavior in complex formulations.

Molecular Identity and Core Characteristics

At its heart, THFA is a primary alcohol with a tetrahydrofuran ring structure.[1][5][6] This unique combination of a hydroxyl group and a cyclic ether imparts a distinct set of properties that govern its behavior as a solvent and a chemical intermediate.

| Identifier | Value | Source |

| Chemical Name | (Tetrahydrofuran-2-yl)methanol | [5][7] |

| Synonyms | THFA, Tetrahydro-2-furanmethanol | [5][8] |

| CAS Number | 97-99-4 | [7][8][9][10] |

| Molecular Formula | C₅H₁₀O₂ | [7][8][10][11] |

| Molecular Weight | 102.13 g/mol | [5][8][11][12] |

| Appearance | Clear, colorless to light-yellow, hygroscopic liquid | [6][10][13][14] |

| Odor | Mild, characteristic | [5][6][13] |

Fundamental Physicochemical Properties: A Quantitative Overview

The utility of a solvent is fundamentally defined by its physical constants. The following table summarizes the key physicochemical properties of THFA, providing a quantitative basis for its application.

| Property | Value | Temperature (°C) | Pressure |

| Boiling Point | 178 °C | 760 mm Hg | |

| Melting Point | < -80 °C | ||

| Density | 1.054 g/mL | 25 | |

| Viscosity | 6.24 mPa·s | 20 | |

| Refractive Index (n_D) | 1.452 | 20 | |

| Vapor Pressure | 0.107 - 0.5455 hPa | 25 | |

| Flash Point | 74 - 75 °C (closed cup) | ||

| Autoignition Temperature | 282 °C | ||

| Surface Tension | 37 dyn/cm | 25 | |

| Dielectric Constant | 13.6 | 23 |

Solubility Profile: The "Universal" Solvent Nature of THFA

A defining characteristic of THFA is its broad miscibility with both polar and nonpolar substances. This is a direct consequence of its molecular structure, which features a polar hydroxyl group capable of hydrogen bonding and a nonpolar cyclic ether backbone.

Miscibility: THFA is miscible with water, ethanol, ether, acetone, chloroform, and benzene.[6][7][9] It is, however, insoluble in paraffin hydrocarbons.[1][6]

Experimental Protocol: Determination of Miscibility

A qualitative yet effective method for determining miscibility involves a simple vial test.

Methodology:

-

Preparation: In a clear glass vial, add a known volume of THFA (e.g., 2 mL).

-

Solvent Addition: To this, add an equal volume of the test solvent.

-

Mixing: Cap the vial and invert it gently several times to ensure thorough mixing.

-

Observation: Allow the mixture to stand for a few minutes and observe.

-

Miscible: A single, clear, homogeneous phase indicates miscibility.

-

Immiscible: The formation of two distinct layers (a meniscus will be visible) indicates immiscibility.

-

Causality: The "like dissolves like" principle is at play. The ability of THFA's hydroxyl group to form hydrogen bonds with water and other protic solvents, combined with the dispersion forces of its hydrocarbon ring that interact favorably with nonpolar solvents, underpins its wide-ranging miscibility.

Key Physicochemical Parameters and Their Determination

Boiling Point

The boiling point is a critical parameter for distillation, solvent recovery, and assessing volatility.

Experimental Protocol: Capillary Method for Boiling Point Determination

This micro-method is ideal for determining the boiling point of small quantities of liquid.

Methodology:

-

Sample Preparation: A small amount of THFA is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil to ensure uniform heating.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the liquid, seen as a steady stream of bubbles.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[15]

Causality: At the boiling point, the vapor pressure of the liquid equals the external atmospheric pressure. The influx of liquid into the capillary upon cooling signifies the point where the external pressure overcomes the vapor pressure of the liquid.

Caption: Workflow for Boiling Point Determination via the Capillary Method.

Density and Viscosity

Density is essential for mass-to-volume conversions, while viscosity is a key parameter in fluid dynamics, formulation stability, and processing.

Experimental Protocol: ASTM D7042 - Stabinger Viscometer

This standard method allows for the simultaneous measurement of dynamic viscosity and density.

Methodology:

-

Instrumentation: A Stabinger viscometer, which combines a rotational viscometer with a U-tube density meter, is used.[7][9][16]

-

Sample Injection: A small, bubble-free sample of THFA is injected into the instrument.[7]

-

Measurement: The instrument measures the rotational speed of a magnet-containing tube floating in the sample within a rotating housing to determine dynamic viscosity. Simultaneously, the oscillation frequency of the U-tube filled with the sample is measured to determine density.[7]

-

Data Output: The instrument provides direct readings of dynamic viscosity and density at a precisely controlled temperature.

Causality: The viscosity measurement is based on the principle that the rotational speed of the inner tube is influenced by the viscous drag of the surrounding liquid. The density measurement relies on the fact that the oscillation frequency of the U-tube is dependent on the mass (and therefore density) of the liquid it contains.

Refractive Index

The refractive index is a fundamental physical property that is useful for identification, purity assessment, and quality control.

Experimental Protocol: Abbe Refractometer

The Abbe refractometer is a common and reliable instrument for measuring the refractive index of liquids.

Methodology:

-

Calibration: The instrument is first calibrated using a standard of known refractive index.

-

Sample Application: A few drops of THFA are placed on the prism surface.[17]

-

Measurement: Light is passed through the sample, and the critical angle of total internal reflection is measured. This angle is used to calculate the refractive index.[18]

-

Temperature Control: The measurement is performed at a constant, controlled temperature (typically 20°C) as the refractive index is temperature-dependent.[17]

Causality: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. This is a characteristic property of the substance.

Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.

Spectral Properties for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of THFA.

-

Infrared (IR) Spectroscopy: The IR spectrum of THFA exhibits a characteristic broad absorption band in the region of 3400 cm⁻¹, corresponding to the O-H stretching of the alcohol group. Strong C-O stretching bands are also observed.[6][19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of THFA, further confirming its structure. The molecular ion peak (M+) is expected at m/z 102.[10]

Stability and Degradation

For pharmaceutical and long-term storage applications, understanding the stability of THFA is paramount.

-

Hygroscopicity: THFA is hygroscopic, meaning it readily absorbs moisture from the air.[6][14] This necessitates storage in well-sealed containers in a dry environment.[21]

-

Chemical Stability: THFA is generally stable under normal conditions.[8] However, as both an alcohol and an ether, it can undergo reactions typical of these functional groups. It can react violently with strong oxidizing agents.[21][22]

-

Degradation Pathways: Like other ethers, the ether linkage in the tetrahydrofuran ring can be susceptible to cleavage under strongly acidic conditions.[23] The primary alcohol group can be oxidized to an aldehyde and then a carboxylic acid.[24] Biodegradation of THFA is known to be initiated by alcohol dehydrogenase, which oxidizes the alcohol to tetrahydrofuran-2-carboxylic acid.[25][26][27]

Protocol: Accelerated Stability Testing

Accelerated stability studies are employed to predict the long-term stability of a substance.

Methodology:

-

Sample Preparation: Samples of THFA are stored in their intended container-closure systems.

-

Storage Conditions: The samples are placed in stability chambers under exaggerated conditions of temperature and humidity (e.g., 40°C / 75% RH).[28][29]

-

Time Points: Samples are withdrawn at predetermined time points (e.g., 0, 3, and 6 months).[28]

-

Analysis: At each time point, the samples are analyzed for key physicochemical properties (e.g., appearance, purity by GC, water content by Karl Fischer titration) to assess any changes from the initial state.

Causality: The elevated temperature and humidity accelerate potential degradation reactions, allowing for the estimation of the shelf-life under recommended storage conditions in a shorter timeframe.[30]

Safety and Handling

A thorough understanding of the hazards associated with THFA is crucial for its safe handling in a laboratory or industrial setting.

-

Hazards: THFA is a combustible liquid and can form explosive vapor/air mixtures above its flash point.[8][21] It can cause serious eye irritation.[21]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and protective clothing, should be worn when handling THFA.[21][31]

-

Handling: Use in a well-ventilated area and avoid contact with eyes, skin, and clothing.[31] Grounding and bonding of containers are necessary when transferring the material to prevent static discharge.[31]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and strong oxidizing agents.[21] Keep containers tightly closed.[31]

Conclusion: A Multifaceted Compound for Advanced Applications

Tetrahydrofurfuryl alcohol's unique combination of a polar hydroxyl group and a nonpolar cyclic ether backbone results in a remarkable set of physicochemical properties. Its broad miscibility, low volatility, and biodegradability make it an attractive "green" solvent and a valuable intermediate in pharmaceutical and chemical synthesis.[1][2][3][32] A thorough understanding and application of the principles and protocols outlined in this guide will enable researchers and developers to harness the full potential of THFA while ensuring its safe and effective use.

References

-

Univar Solutions. Tetrahydrofurfuryl Alcohol (THFA), Technical Grade, Liquid, 475 lb Drum. [Link]

-

The Good Scents Company. Tetrahydrofurfuryl alcohol (CAS 97-99-4): Odor profile, Properties, & IFRA compliance. [Link]

-

Wikipedia. Tetrahydrofurfuryl alcohol. [Link]

-

CAS Common Chemistry. Tetrahydrofurfuryl alcohol. [Link]

-

Merck Index. Tetrahydrofurfuryl Alcohol. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Tetrahydrofurfuryl alcohol, 98%. [Link]

-

International Furan Chemicals BV. Tetrahydrofurfuryl Alcohol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7360, Tetrahydrofurfuryl alcohol. [Link]

-

Ataman Kimya. TETRAHYDROFURFURYL ALCOHOL. [Link]

-

OECD. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. [Link]

-

PennAKem. THFA® Tetrahydrofurfuryl Alcohol - SAFETY DATA SHEET. [Link]

-

Wolfram. ExperimentMeasureRefractiveIndex. [Link]

-

INCHEM. ICSC 1159 - TETRAHYDROFURFURYL ALCOHOL. [Link]

-

Chemistry LibreTexts. 10: Refractive Index. [Link]

-

JoVE. Video: Boiling Points - Concept. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Singh, S., & Bakshi, M. (2012). Stability Testing of Pharmaceutical Products. [Link]

-

Agricultural Marketing Service. Tetrahydrofurfuryl alcohol (THFA) for use in crop. [Link]

-

Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

Biosystems Engineers. Tetrahydrofurfuryl Alcohol (THFA). [Link]

-

The Biazzi Process. Tetrahydrofurfuryl Alcohol. [Link]

-

International Furan Chemicals BV. Tetrahydrofurfuryl Alcohol. [Link]

-

Shandong Ailitong New Materials Co., Ltd. Tetrahydrofurfuryl Alcohol (THFA): Properties, Applications, and Industrial Significance. [Link]

-

Zarnt, T., et al. (1997). Degradation of tetrahydrofurfuryl alcohol by Ralstonia eutropha is initiated by an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase. Applied and Environmental Microbiology, 63(12), 4891–4898. [Link]

-

Taylor & Francis Online. Tetrahydrofurfuryl alcohol – Knowledge and References. [Link]

-

National Center for Biotechnology Information. Degradation of tetrahydrofurfuryl alcohol by Ralstonia eutropha is initiated by an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase. [Link]

-

ResearchGate. (PDF) Degradation of tetrahydrofurfuryl alcohol by Ralstonia eutropha is initiated by an inducible pyrroloquinoline quinone-dependent alcohol dehydrogenase. [Link]

-

Scribd. Experiment 1 (Solubility and Miscibility) | PDF. [Link]

-

YouTube. How Is Refractive Index Measured? - Chemistry For Everyone. [Link]

-

Academic Journals. Study of miscibility of liquid mixtures with a critical point: A new experiment for a physical chemistry course. [Link]

-

YouTube. Alcohols, Ethers, and Epoxides: Crash Course Organic Chemistry #24. [Link]

-

ResearchGate. The IR spectrum of tetrahydrofurfuryl alcohol[15]. [Link]

-

International Furan Chemicals BV. Tetrahydrofurfuryl Alcohol. [Link]

-

The Royal Society of Chemistry. Support Information for. [Link]

-

Master Organic Chemistry. Reactions and Mechanisms. [Link]

-

Chemistry LibreTexts. 9.8: Reactions of Ethers. [Link]

-

National Center for Biotechnology Information. ethanol degradation IV | Pathway. [Link]

Sources

- 1. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. journals.asm.org [journals.asm.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. store.astm.org [store.astm.org]

- 6. Vibrational spectroscopy of the mass-selected tetrahydrofurfuryl alcohol monomers and its dimers in gas phase using IR depletion and VUV single photon ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ASTM D7042 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. researchgate.net [researchgate.net]

- 9. ASTM D7042 Standard Test Method for Dynamic Viscosity and Density of Liquids by Stabinger Viscometer (and the Calculation of Kinematic Viscosity)-- eLearning Course [store.astm.org]

- 10. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. gmp-navigator.com [gmp-navigator.com]

- 12. search.library.brandeis.edu [search.library.brandeis.edu]

- 13. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 14. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 15. Video: Boiling Points - Concept [jove.com]

- 16. store.astm.org [store.astm.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. emeraldcloudlab.com [emeraldcloudlab.com]

- 19. researchgate.net [researchgate.net]

- 20. Tetrahydrofurfuryl alcohol(97-99-4) 1H NMR [m.chemicalbook.com]

- 21. kalite.com [kalite.com]

- 22. TETRAHYDROFURFURYL ALCOHOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. ethanol degradation IV | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. cdn.juniata.edu [cdn.juniata.edu]

- 26. Tetrahydrofurfuryl alcohol(97-99-4) IR Spectrum [m.chemicalbook.com]

- 27. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 28. japsonline.com [japsonline.com]

- 29. pharmaexcipients.com [pharmaexcipients.com]

- 30. www3.paho.org [www3.paho.org]

- 31. oecd.org [oecd.org]

- 32. scribd.com [scribd.com]

synthesis of tetrahydrofurfuryl alcohol from furfural catalysis

An In-Depth Technical Guide to the Catalytic Synthesis of Tetrahydrofurfuryl Alcohol from Furfural

Authored by a Senior Application Scientist

Abstract: The conversion of biomass-derived platform molecules into value-added chemicals is a cornerstone of sustainable industrial chemistry. Among these, the selective hydrogenation of furfural to tetrahydrofurfuryl alcohol (THFA) represents a critical pathway to producing green solvents and chemical intermediates. This guide provides a comprehensive technical overview of the catalytic strategies employed for this transformation, intended for researchers, chemists, and drug development professionals. We will delve into the mechanistic intricacies, compare the efficacy of various catalyst systems, and provide a validated experimental protocol.

Introduction: The Significance of Tetrahydrofurfuryl Alcohol

Tetrahydrofurfuryl alcohol (THFA) is a versatile and environmentally benign chemical with a wide range of applications. It serves as a green solvent in the pharmaceutical and agricultural industries, a monomer for the synthesis of plastics like dihydropyran and pentan-1,5-diol, and an intermediate in the production of various fine chemicals.[1] The synthesis of THFA from furfural, a readily available platform chemical derived from lignocellulosic biomass, presents an attractive and sustainable alternative to petroleum-based production routes.[1][2] This guide will explore the core of this process: the catalytic hydrogenation that transforms the aromatic furan ring and the aldehyde functional group of furfural into the saturated cyclic ether alcohol, THFA.

Mechanistic Pathways of Furfural Hydrogenation

The catalytic hydrogenation of furfural to THFA is a sequential two-step process. Understanding this pathway is crucial for catalyst design and process optimization to maximize THFA yield and minimize byproduct formation.

The primary reaction sequence is as follows:

-

Hydrogenation of the Aldehyde Group: The initial step involves the selective hydrogenation of the carbonyl group (C=O) of furfural (FAL) to produce furfuryl alcohol (FOL).

-

Hydrogenation of the Furan Ring: Subsequently, the furan ring of FOL is hydrogenated to yield tetrahydrofurfuryl alcohol (THFA).[3]

The second step, the hydrogenation of the furan ring, is generally considered the rate-determining step in the overall conversion to THFA.[3]

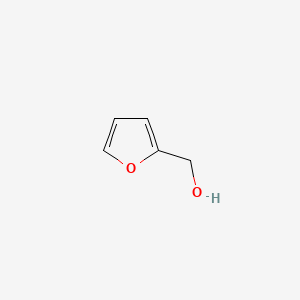

Caption: General reaction pathway for the hydrogenation of furfural to THFA.

Several side reactions can occur, leading to a variety of byproducts. These include the hydrodeoxygenation of furfural to 2-methylfuran, decarbonylation to furan, and ring-opening reactions that form various diols and other aliphatic compounds.[1][4] The choice of catalyst and reaction conditions plays a pivotal role in steering the reaction selectivity towards the desired THFA product.

A Comparative Analysis of Catalytic Systems

The efficacy of furfural hydrogenation to THFA is heavily dependent on the catalyst employed. Both noble and non-noble metal-based catalysts have been extensively investigated, each presenting a unique profile of activity, selectivity, and stability.

Noble Metal Catalysts

Noble metal catalysts, such as platinum (Pt), palladium (Pd), ruthenium (Ru), and rhodium (Rh), are highly active for hydrogenation reactions.[5][6][7]

-

Palladium (Pd): Pd-based catalysts are particularly effective for the hydrogenation of the furan ring, making them suitable for the second step of the reaction.[6][8] However, monometallic Pd catalysts can also promote decarbonylation, leading to the formation of furan.[9]

-

Platinum (Pt): Pt catalysts exhibit high selectivity for the hydrogenation of the aldehyde group to form FOL.[3][10] To achieve complete hydrogenation to THFA, Pt is often combined with other metals.

-

Ruthenium (Ru): Ru-based catalysts have shown good activity for the hydrogenation of furfuryl alcohol to THFA.[11]

-

Bimetallic Noble Metal Catalysts: The combination of noble metals can lead to synergistic effects. For instance, PtNi alloy catalysts have demonstrated high yields of THFA under mild conditions, with the Pt sites facilitating hydrogen dissociation and aldehyde hydrogenation, while Ni sites promote furan ring saturation.[3]

Non-Noble Metal Catalysts

Due to the high cost of noble metals, significant research has focused on developing efficient and robust non-noble metal catalysts.[12]

-

Nickel (Ni): Ni-based catalysts are a popular choice for furfural hydrogenation due to their high activity and lower cost.[5][8][13] They are capable of hydrogenating both the aldehyde group and the furan ring.[8] The particle size of Ni has been shown to be a critical factor, with smaller particles favoring the conversion of furfuryl alcohol to THFA.[14]

-

Copper (Cu): Copper-based catalysts, particularly copper chromite, have been used industrially for the production of furfuryl alcohol due to their high selectivity for C=O bond hydrogenation.[15] However, their activity for furan ring hydrogenation is generally low.[5] Concerns over the toxicity of chromium have driven the development of chromium-free copper catalysts.[16]

-

Cobalt (Co): Cobalt-based catalysts also exhibit good activity for hydrogenation reactions.[12]

-

Bimetallic Non-Noble Metal Catalysts: Combining non-noble metals can enhance catalytic performance. For example, Cu-Ni bimetallic catalysts have shown improved activity and selectivity towards THFA compared to their monometallic counterparts.[1]

Catalyst Supports

The choice of support material is as critical as the active metal phase. The support can influence the dispersion of the metal particles, the acidity of the catalyst, and the interaction between the metal and the support. Common supports include:

The interaction between the metal and the support can significantly impact the catalyst's performance and stability.

Quantitative Comparison of Catalyst Performance

| Catalyst System | Support | Temperature (°C) | H₂ Pressure (MPa) | Furfural Conversion (%) | THFA Yield (%) | Reference |

| Pt(3)Ni(3) | C | 35 | 2 | 99 | 93 | [3] |

| Ni | Organoclay | 120 | 4.0 | - | High Selectivity | [8] |

| 15 wt% Ni | γ-Al₂O₃ | 80 | 4.0 | 99.8 (FOL conversion) | 99.5 | [13] |

| Ni | SiO₂ | Gas Phase | - | - | 94 | [14] |

| Pd | S-1 Zeolite | 120 | 1.0 | 100 | 97.4 | [7] |

| 5% Ru | TiO₂ | 60 | - | >97 (selectivity) | - | [11] |

| Cu-Ni | CNTs | 130 | 4.0 | - | 90 | [1] |

| Ni₁Cu₁Al₁ | - | 140 | 3.0 | - | 98 | [17] |

Experimental Protocol: Synthesis of a Ni/γ-Al₂O₃ Catalyst and Catalytic Hydrogenation of Furfural

This section provides a detailed, self-validating protocol for the synthesis of a nickel-based catalyst and its application in the liquid-phase hydrogenation of furfural to THFA.

Catalyst Synthesis: Impregnation Method

Caption: Workflow for the synthesis of a Ni/γ-Al₂O₃ catalyst.

Step-by-Step Methodology:

-

Preparation of the Impregnation Solution: Calculate the required amount of nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) to achieve the desired nickel loading (e.g., 15 wt%) on the γ-Al₂O₃ support. Dissolve the calculated amount of the nickel precursor in a minimal amount of deionized water.

-

Impregnation: Add the γ-Al₂O₃ support to the nickel nitrate solution. The volume of the solution should be just enough to fill the pores of the support (incipient wetness impregnation).

-

Aging: Allow the mixture to stand at room temperature for 24 hours to ensure uniform distribution of the nickel precursor within the support's pores.

-

Drying: Dry the impregnated support in an oven at 120°C overnight to remove the water.

-

Calcination: Calcine the dried material in a furnace under a flow of air at 500°C for 4 hours. This step decomposes the nitrate precursor to nickel oxide (NiO).

-

Reduction: Prior to the catalytic reaction, the calcined catalyst must be reduced. Place the catalyst in a tube furnace and heat to 500°C under a flow of hydrogen (e.g., 5% H₂ in Ar) for 4 hours to reduce the NiO to metallic Ni.

-

Passivation and Storage: After reduction, the catalyst is pyrophoric. It should be cooled to room temperature under an inert gas flow (e.g., nitrogen or argon) and stored in an inert atmosphere until use.

Catalytic Hydrogenation of Furfural

Step-by-Step Methodology:

-

Reactor Setup: The reaction is typically carried out in a high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, a heating mantle, a thermocouple, a pressure gauge, and gas inlet/outlet valves.

-

Charging the Reactor: Introduce the furfural, solvent (e.g., 2-butanol), and the pre-reduced Ni/γ-Al₂O₃ catalyst into the reactor.[17] A typical catalyst loading is in the range of 1-5 wt% relative to the furfural.

-

Purging: Seal the reactor and purge it several times with hydrogen to remove any residual air.

-

Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0-4.0 MPa).[13][17] Begin stirring and heat the reactor to the target temperature (e.g., 140°C).[17]

-

Reaction: Maintain the desired temperature and pressure for the specified reaction time (e.g., 2-5 hours).[13] Monitor the pressure drop, which indicates hydrogen consumption.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Product Analysis: Collect the liquid product mixture. Analyze the conversion of furfural and the yield of THFA and other products using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with an appropriate internal standard.

Conclusion and Future Outlook

The catalytic hydrogenation of furfural to tetrahydrofurfuryl alcohol is a promising route for the production of a valuable green chemical from renewable resources. While significant progress has been made in developing both noble and non-noble metal catalysts, challenges remain in terms of catalyst stability, reusability, and cost-effectiveness. Future research should focus on the design of highly active and selective catalysts with enhanced stability under industrially relevant conditions. The exploration of novel catalyst supports and bimetallic formulations, along with a deeper understanding of the reaction mechanism through in-situ characterization and computational modeling, will be crucial for the continued advancement of this important biomass valorization pathway.

References

-

Recent Advances in Catalytic Hydrogenation of Furfural. MDPI. [Link]

-

One-Pot Hydrogenation of Furfural into Tetrahydrofurfuryl Alcohol under Ambient Conditions over PtNi Alloy Catalyst. Energy & Fuels. [Link]

-

Recent Advances in Catalytic Hydrogenation of Furfural. ResearchGate. [Link]

-

Recent advances in the catalytic transfer hydrogenation of furfural to furfuryl alcohol over heterogeneous catalysts. Green Chemistry. [Link]

-

Reaction Kinetics Study of Catalytical Hydrogenation of Furfural in Liquid Phase. Scirp.org. [Link]

-

Recent advances in the catalytic transfer hydrogenation of furfural to furfuryl alcohol over heterogeneous catalysts. Green Chemistry. [Link]

-

General pathway of furfural hydrogenation to tetrahydrofurfuryl alcohol. ResearchGate. [Link]

-

A Kinetic Model of Furfural Hydrogenation to 2- Methylfuran on Nanoparticles of Nickel Supported on Sulfuric Acid-Modified Biochar Catalyst. Pure. [Link]

-

Hydrogenation of furfural to tetrahydrofurfuryl alcohol over nickel-supported on organoclay catalyst. ResearchGate. [Link]

-

Kinetics of Liquid-Phase Hydrogenation of Furfuryl Alcohol to Tetrahydrofurfuryl Alcohol over a Ru/TiO2 Catalyst. Industrial & Engineering Chemistry Research. [Link]

-

Review on Catalytic Hydrogenation of Biomass-Derived Furfural to Furfuryl Alcohol: Recent Advances and Future Trends. Energy & Fuels. [Link]

-

Design and Optimization for Sustainable Synthesis of Tetrahydrofurfuryl Alcohol by Furfural Hydrogenation: Kinetic and Techno-economic Investigations. ACS Publications. [Link]

-

Supported metal catalysts for total hydrogenation of furfural and 5-hydroxymethylfurfural. Journal of the Japan Petroleum Institute. [Link]

-

Hydrogenation of Furfural to THFA (Max. Yield: 94%). Biosystems Engineers. [Link]

-

Modification of Commercial Pt/C via Deep Eutectic Solvent-Assisted Solvothermal Strategy for Efficient Selective Hydrogenation of Furfural Under Mild Conditions. MDPI. [Link]

-

High selective production of tetrahydrofurfuryl alcohol: Catalytic hydrogenation of furfural and furfuryl alcohol. ResearchGate. [Link]

-

Selective Hydrogenation Of Furfural Over Precious Metal Nanoparticle Catalysts. Thesis. [Link]

-

Continuous Hydrogenation of Aqueous Furfural Using a Metal-Supported Activated Carbon Monolith. ACS Omega. [Link]

-

Supported Metal Catalysts for Total Hydrogenation of Furfural and 5-Hydroxymethylfurfural. ResearchGate. [Link]

-

Catalyst activity performance in furfural hydrogenation over Ni@C. ResearchGate. [Link]

-

Recent Advances in Catalytic Hydrogenation of Furfural over Non-noble Metal Catalysts. Industrial & Engineering Chemistry Research. [Link]

-

Recent Advances in Catalytic Hydrogenation of Furfural over Non-noble Metal Catalysts. ResearchGate. [Link]

-

Supplementary Information Selective hydrogenation of furfural using a membrane reactor. The Royal Society of Chemistry. [Link]

-

Selective hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol over Ni/γ-Al2O3 catalysts. ResearchGate. [Link]

-

Understanding Activity Trends in Furfural Hydrogenation on Transition Metal Surfaces. ACS Catalysis. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. globethesis.com [globethesis.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Modification of Commercial Pt/C via Deep Eutectic Solvent-Assisted Solvothermal Strategy for Efficient Selective Hydrogenation of Furfural Under Mild Conditions | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. ift.co.za [ift.co.za]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent advances in the catalytic transfer hydrogenation of furfural to furfuryl alcohol over heterogeneous catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. pubs.acs.org [pubs.acs.org]

spectroscopic analysis of tetrahydrofurfuryl alcohol (NMR, IR)

An In-depth Technical Guide to the Spectroscopic Analysis of Tetrahydrofurfuryl Alcohol (THFA)

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic techniques used for the structural elucidation and quality assessment of Tetrahydrofurfuryl alcohol (THFA). As a versatile and increasingly popular "green" solvent and chemical intermediate, a thorough understanding of its analytical characterization is paramount for researchers, scientists, and drug development professionals.[1] This document moves beyond simple data reporting to explain the causal relationships between THFA's molecular structure and its spectral output, ensuring a foundational understanding for confident application.

Tetrahydrofurfuryl alcohol (HOCH₂C₄H₇O) is a primary alcohol containing a tetrahydrofuran ring.[2][3] This unique combination of a hydroxyl group and a cyclic ether dictates its chemical properties and, consequently, its characteristic spectroscopic fingerprint. We will dissect its Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectra, providing both theoretical grounding and practical, field-proven protocols.

Molecular Structure and Atom Numbering

A clear understanding of the THFA structure is essential for interpreting its spectroscopic data. The diagram below illustrates the conventional numbering of the carbon and hydrogen atoms, which will be used for assignments throughout this guide. The molecule is chiral, with the C2 carbon being the stereocenter.

Caption: Molecular structure of Tetrahydrofurfuryl alcohol with atom numbering.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule.

Causality and Expected Spectrum

The electronegativity of the two oxygen atoms in THFA significantly influences the chemical shifts of nearby protons. The ether oxygen (O1) and the alcohol oxygen (O2) deshield the adjacent protons, causing their signals to appear downfield (at a higher ppm value) compared to simple alkanes.[4][5] Protons on the carbon adjacent to the hydroxyl group typically appear in the 3.3–4.0 ppm range.[4] Similarly, protons on carbons next to an ether oxygen are found in the 3.4 to 4.5 δ range.[6][7]

The ¹H NMR spectrum of THFA is complex due to the overlapping signals of the ring protons and the diastereotopic nature of protons on C3, C4, C5, and C6. The key features are:

-

Hydroxyl Proton (-OH): This proton typically appears as a broad singlet.[4] Its chemical shift is highly variable (1-5 ppm) and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[8]

-

Methylene Protons (-CH₂OH): The two protons on C6 are diastereotopic and are adjacent to the chiral center (C2). They are deshielded by the hydroxyl group and appear in the 3.5-4.0 ppm region.[9] They will appear as a complex multiplet due to coupling with the C2 proton.

-

Ring Protons (C2-H, C5-H₂, C3-H₂, C4-H₂): These protons produce a series of complex, overlapping multiplets.

-

The C2 proton is the most deshielded of the ring protons (after C5) because it is bonded to a carbon that is adjacent to both the ring oxygen and the hydroxymethyl substituent.

-

The C5 protons are adjacent to the electronegative ring oxygen, shifting them downfield.

-

The C3 and C4 protons are further from the oxygen atoms and appear more upfield, in a region typical for aliphatic protons, though they are still part of complex splitting patterns.

-

Quantitative Data Summary: ¹H NMR

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C4-H₂ | ~1.50 - 1.65 | Multiplet | 2H |

| C3-H₂ | ~1.80 - 2.00 | Multiplet | 2H |

| -OH | ~2.0 - 4.0 (Variable) | Broad Singlet | 1H |

| C6-H₂ (-CH₂OH) | ~3.50 - 3.70 | Multiplet | 2H |

| C5-H₂ | ~3.70 - 3.90 | Multiplet | 2H |

| C2-H | ~3.95 - 4.10 | Multiplet | 1H |

Note: Values are approximate and can vary based on solvent and instrument frequency. Data synthesized from typical values for alcohols and ethers.[4][6][9][10]

Key Coupling Interactions

The splitting patterns in THFA arise from spin-spin coupling between non-equivalent neighboring protons. The diagram below highlights the primary (geminal and vicinal) coupling relationships that create the complex multiplets observed in the spectrum.

Caption: Integrated workflow for the spectroscopic analysis of THFA.

Conclusion

The spectroscopic analysis of tetrahydrofurfuryl alcohol by NMR and IR provides a complete and detailed picture of its molecular structure. ¹H NMR reveals the intricate proton environment and connectivity, ¹³C NMR confirms the carbon backbone, and IR spectroscopy provides rapid verification of the key alcohol and ether functional groups. For scientists in research and drug development, mastering the interpretation of these spectra is a non-negotiable skill, ensuring the identity, purity, and quality of this critical chemical building block. This guide provides the foundational principles and practical methodologies to achieve that mastery.

References

-

Wikipedia. Tetrahydrofurfuryl alcohol. [Link]

-

Read Chemistry. (2024, May 20). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7360, Tetrahydrofurfuryl alcohol. [Link]

-

PubMed. (2017, October 5). Vibrational spectroscopy of the mass-selected tetrahydrofurfuryl alcohol monomers and its dimers in gas phase using IR depletion and VUV single photon ionization. [Link]

-

OpenOChem Learn. Alcohols. [Link]

-

Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation. [Link]

-

ResearchGate. ¹H NMR spectra of tetrahydrofurfuryl alcohol (a) and AMTHF (b). ¹³C NMR...[Link]

-

LibreTexts Chemistry. 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

Doc Brown's Chemistry. C2H6O CH3CH2OH infrared spectrum of ethanol. [Link]

-

University of Calgary. IR: alcohols. [Link]

-

LibreTexts Chemistry. 18.8 Spectroscopy of Ethers. [Link]

-

NIST WebBook. 2-Furanmethanol, tetrahydro-. [Link]

-

ResearchGate. The IR spectrum of tetrahydrofurfuryl alcohol. [Link]

-

Chemistry Europe. Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy. [Link]

-

LibreTexts Chemistry. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

OpenStax. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry. [Link]

-

LibreTexts Chemistry. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

LibreTexts Chemistry. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

-

YouTube. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

ResearchGate. ¹³C NMR spectra of the reaction mixture from THFA hydrogenolysis to...[Link]

Sources

- 1. Tetrahydrofurfuryl alcohol | 97-99-4 [chemicalbook.com]

- 2. Tetrahydrofurfuryl alcohol - Wikipedia [en.wikipedia.org]

- 3. Tetrahydrofurfuryl alcohol | C5H10O2 | CID 7360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alcohols | OpenOChem Learn [learn.openochem.org]

- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. readchemistry.com [readchemistry.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Tetrahydrofurfuryl Alcohol

Abstract

Tetrahydrofurfuryl alcohol (THFA), a bio-derived solvent and chemical intermediate, is valued for its versatility and favorable environmental profile. Its application in formulations for pharmaceuticals, agrochemicals, and industrial resins often involves exposure to elevated temperatures during processing, synthesis, or storage.[1][2] A thorough understanding of its thermal stability and decomposition behavior is therefore paramount for ensuring process safety, product quality, and regulatory compliance. This guide provides a comprehensive technical overview of the thermal stability of THFA, detailing its decomposition pathways, products, and the analytical methodologies required for its characterization. It is intended for researchers, chemists, and drug development professionals who utilize THFA and require a deep understanding of its behavior under thermal stress.

Introduction to Tetrahydrofurfuryl Alcohol (THFA)

Tetrahydrofurfuryl alcohol (C₅H₁₀O₂) is a primary alcohol consisting of a tetrahydrofuran ring substituted with a hydroxymethyl group.[2][3][4] It is a colorless, water-miscible liquid with a mild odor, produced through the catalytic hydrogenation of furfural, which is derived from lignocellulosic biomass.[5] This renewable origin positions THFA as a "green" solvent alternative in numerous applications.[5]

Physicochemical Properties

A summary of the key physicochemical properties of THFA is presented in Table 1. Its high boiling point, low vapor pressure, and miscibility with a wide range of solvents contribute to its utility.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀O₂ | [2][3] |

| Molecular Weight | 102.13 g/mol | [2][3] |

| Boiling Point | 178 °C | [2][3] |

| Melting Point | < -80 °C | [3] |

| Flash Point | 75 - 83.9 °C | [4] |

| Autoignition Temp. | 282 °C | |

| Density | 1.054 g/mL at 25 °C | [2] |

| Solubility | Miscible with water, ethanol, ether, acetone | [2] |

Industrial & Pharmaceutical Relevance

THFA serves as a versatile solvent for resins, dyes, and agricultural formulations.[1] In the pharmaceutical industry, it is employed as a chemical intermediate and a component in drug delivery systems. Its use in epoxy resin formulations is also widespread.[4] Given these applications, the thermal stability of THFA is a critical parameter influencing its suitability and safety.

Thermal Stability Profile of THFA

Under ambient conditions, THFA is a stable compound.[6] However, its stability diminishes at elevated temperatures, leading to decomposition. The onset and rate of decomposition are influenced by factors such as temperature, the presence of oxygen, and the presence of catalytic species. When heated to decomposition, THFA is known to emit acrid smoke and irritating fumes.[5]

General Decomposition Behavior

In general, the thermal decomposition of THFA involves the cleavage of C-C and C-O bonds within the tetrahydrofuran ring and the hydroxymethyl substituent. The presence of oxygen can lead to oxidative decomposition pathways, resulting in the formation of a different suite of products compared to pyrolysis in an inert atmosphere.

Potential Decomposition Pathways

While a definitive uncatalyzed thermal decomposition mechanism for THFA is not extensively documented in the literature, insights can be gleaned from catalytic studies and the thermal behavior of analogous compounds like furfuryl alcohol and tetrahydrofuran. The primary decomposition pathways are hypothesized to involve:

-

Ring-Opening and Hydrogenolysis: Catalytic studies have shown that THFA can undergo ring-opening to form 1,5-pentanediol.[4] It is plausible that a similar ring-opening mechanism could be initiated thermally, although likely at higher temperatures.

-

Dehydration: The alcohol functional group can undergo dehydration, potentially leading to the formation of unsaturated cyclic ethers.

-

Decarbonylation and Decarboxylation: At higher temperatures, more extensive fragmentation can occur, leading to the loss of carbon monoxide or carbon dioxide and the formation of smaller hydrocarbon fragments.

-

Radical Chain Reactions: At elevated temperatures, homolytic cleavage of bonds can initiate radical chain reactions, leading to a complex mixture of products.

The following diagram illustrates a simplified, hypothetical set of primary decomposition pathways for THFA under pyrolytic conditions.

Caption: Hypothetical primary thermal decomposition pathways of THFA.

Analysis of Thermal Decomposition Products

Identifying the products of THFA decomposition is crucial for understanding the underlying mechanisms and assessing potential hazards. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the premier analytical technique for this purpose.

Expected Decomposition Products

Based on the decomposition of related furanic compounds, the following products can be anticipated from the pyrolysis of THFA:

-

Primary Products: 1,5-pentanediol, dihydropyran, and water.

-

Secondary/Fragmentation Products: Smaller aldehydes, ketones, alcohols, and linear and cyclic hydrocarbons. Carbon monoxide and carbon dioxide are also expected at higher decomposition temperatures.

Experimental Methodologies for Thermal Analysis

A multi-faceted analytical approach is necessary to fully characterize the thermal stability and decomposition of THFA. This section outlines the standard experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition kinetics.[1] DSC measures the heat flow into or out of a sample, revealing thermal events such as melting, crystallization, and decomposition.[1]

-

Instrument Preparation: Ensure the TGA-DSC instrument is calibrated for temperature and mass. Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min.

-